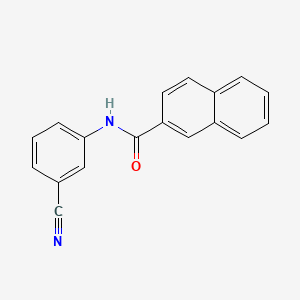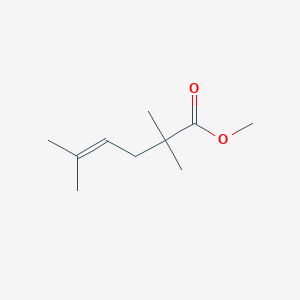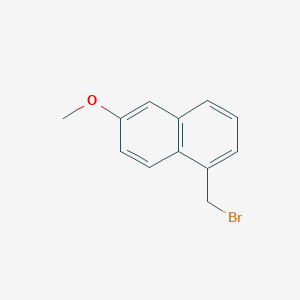![molecular formula C27H24ClP B8704901 [(E)-cinnamyl]-triphenyl-phosphonium chloride](/img/structure/B8704901.png)
[(E)-cinnamyl]-triphenyl-phosphonium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
It is characterized by its molecular formula C27H24ClP and a molecular weight of 414.91 g/mol . This compound is notable for its applications in organic synthesis and as a reagent in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
[(E)-cinnamyl]-triphenyl-phosphonium chloride can be synthesized through the reaction of triphenylphosphine with cinnamyl chloride. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for triphenyl(3-phenylprop-2-enyl)phosphanium;chloride are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography .
化学反応の分析
Types of Reactions
[(E)-cinnamyl]-triphenyl-phosphonium chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in redox reactions, although specific examples are less common.
Addition Reactions: It can react with nucleophiles to form addition products.
Common Reagents and Conditions
Common reagents used in reactions with triphenyl(3-phenylprop-2-enyl)phosphanium;chloride include secondary amines, phenylhydrazine, and dimethylformamide. These reactions often occur under mild conditions, such as room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from reactions involving triphenyl(3-phenylprop-2-enyl)phosphanium;chloride depend on the specific reagents and conditions used. For example, reactions with secondary amines can yield adducts with α,β-double bonds .
科学的研究の応用
[(E)-cinnamyl]-triphenyl-phosphonium chloride has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, particularly in the formation of phosphonium ylides.
Catalysis: The compound can act as a catalyst in certain organic reactions, enhancing reaction rates and selectivity.
Biological Studies:
Industrial Applications: It is used in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of triphenyl(3-phenylprop-2-enyl)phosphanium;chloride involves its role as a nucleophilic catalyst or reagent. The phosphonium group can stabilize reaction intermediates, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction context .
類似化合物との比較
Similar Compounds
Triphenylphosphine: A common reagent in organic synthesis, used in the Wittig reaction.
Cinnamyl Chloride: A precursor in the synthesis of cinnamyltriphenylphosphonium chloride.
Triphenyl(3-phenylprop-2-ynyl)phosphonium Bromide: Another quaternary phosphonium salt with similar reactivity.
Uniqueness
[(E)-cinnamyl]-triphenyl-phosphonium chloride is unique due to its specific structure, which combines the properties of both triphenylphosphine and cinnamyl chloride. This combination allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis .
特性
分子式 |
C27H24ClP |
|---|---|
分子量 |
414.9 g/mol |
IUPAC名 |
triphenyl(3-phenylprop-2-enyl)phosphanium;chloride |
InChI |
InChI=1S/C27H24P.ClH/c1-5-14-24(15-6-1)16-13-23-28(25-17-7-2-8-18-25,26-19-9-3-10-20-26)27-21-11-4-12-22-27;/h1-22H,23H2;1H/q+1;/p-1 |
InChIキー |
NBGQQOBCTPJEFE-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C=C1)C=CC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![6-{1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl}-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B8704920.png)
![4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-2-[4-(methylthio)phenyl]-1,3-thiazole](/img/structure/B8704923.png)


